
(E)-Octinoxate-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Octinoxate-13C,d3 is a labeled compound used in various scientific research applications. It is a derivative of octinoxate, a common ingredient in sunscreens and other personal care products. The labeling with carbon-13 and deuterium (d3) allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Octinoxate-13C,d3 involves the incorporation of carbon-13 and deuterium into the octinoxate molecule. This can be achieved through several synthetic routes, including:
Grignard Reaction: A Grignard reagent containing carbon-13 and deuterium can be reacted with an appropriate ester to form the labeled octinoxate.
Hydrogenation: Deuterium can be introduced through catalytic hydrogenation using deuterium gas.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, ensuring that the labeled compound meets the stringent requirements for research applications.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Octinoxate-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Octinoxate-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of octinoxate in the body.
Industry: Applied in the development of new sunscreen formulations and other personal care products to ensure safety and efficacy.
Mecanismo De Acción
The mechanism of action of (E)-Octinoxate-13C,d3 is similar to that of octinoxate. It primarily acts as a UV filter, absorbing ultraviolet radiation and preventing it from penetrating the skin. The labeled compound allows for detailed studies of its interaction with biological molecules and its metabolic pathways.
Molecular Targets and Pathways:
UV Absorption: The compound absorbs UVB radiation, protecting the skin from damage.
Metabolic Pathways: The labeled compound can be traced through various metabolic pathways to study its transformation and excretion.
Comparación Con Compuestos Similares
(E)-Octinoxate-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed analytical studies. Similar compounds include:
Octinoxate: The parent compound, commonly used in sunscreens.
Labeled Octinoxate Derivatives: Other isotopically labeled derivatives, such as those labeled with carbon-14 or tritium, used for similar research purposes.
Uniqueness: The incorporation of carbon-13 and deuterium provides distinct advantages in analytical studies, allowing for precise tracking and analysis of the compound in various applications.
Propiedades
Fórmula molecular |
C18H26O3 |
|---|---|
Peso molecular |
294.41 g/mol |
Nombre IUPAC |
2-ethylhexyl (E)-3-[4-(trideuterio(113C)methoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+/i3+1D3 |
Clave InChI |
YBGZDTIWKVFICR-QQYBJTMASA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)/C=C/C(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



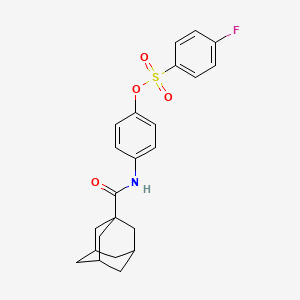
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
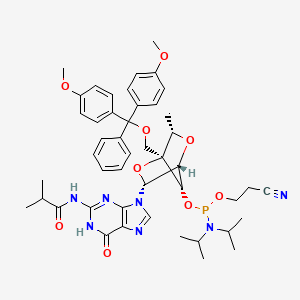
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
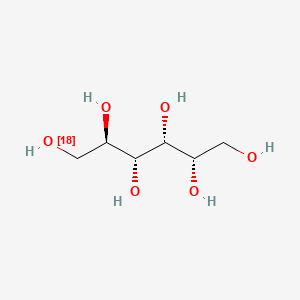

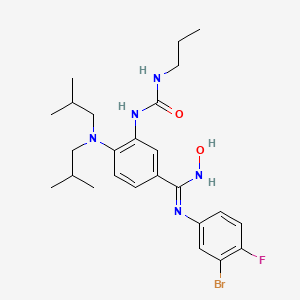
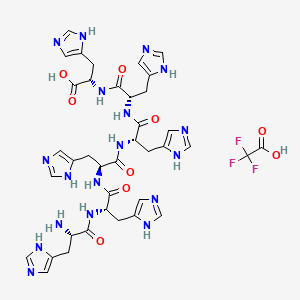
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
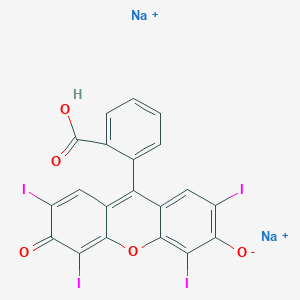
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
